5-CHLORO-3-[(1,2-OXAZOL-3-YL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE
Overview
Description
5-Chloro-3-[(1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both oxazole and benzoxazole moieties These structures are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one typically involves the formation of the oxazole ring followed by its attachment to the benzoxazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives.
Scientific Research Applications
5-Chloro-3-[(1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-chloro-3-[(1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways. The exact mechanism depends on the specific biological activity being studied. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
5-Chloro-3-[(1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of oxazole and benzoxazole rings, which may confer distinct biological activities compared to other compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and development.
Properties
IUPAC Name |
5-chloro-3-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-1-2-10-9(5-7)14(11(15)17-10)6-8-3-4-16-13-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWVYFHZJENCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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